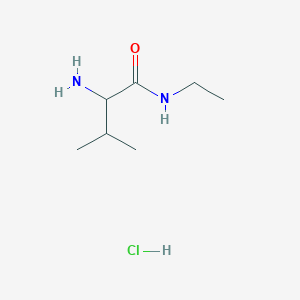

2-Amino-N-ethyl-3-methylbutanamide hydrochloride

Übersicht

Beschreibung

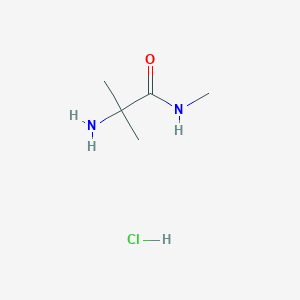

2-Amino-N-ethyl-3-methylbutanamide hydrochloride is a synthetic compound. It has a molecular formula of C7H17ClN2O and a molecular weight of 180.67 g/mol. The IUPAC name for this compound is 2-amino-3-methylbutanamide hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Amino-N-ethyl-3-methylbutanamide hydrochloride is 1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-N-ethyl-3-methylbutanamide hydrochloride are not mentioned in the sources, amides in general can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .Physical And Chemical Properties Analysis

2-Amino-N-ethyl-3-methylbutanamide hydrochloride is a powder at room temperature . It has a melting point of 243-245 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Ehrlich Pathway in Fermented Foods

Research on the Ehrlich pathway, which involves the conversion of amino acids into alcohols and other compounds through microbial enzymes, indicates its significant role in the formation of aroma compounds in fermented foods. This pathway's analysis, particularly focusing on the enantiomeric distribution of metabolites, helps in understanding the degradation mechanisms of amino acids like l-isoleucine, crucial for flavor development in fermented products (Matheis, Granvogl, & Schieberle, 2016).

Metabolite Production in Microbial Cultures

Studies on Staphylococcus xylosus have uncovered the production of metabolites derived from branched-chain amino acid catabolism. This includes the formation of compounds such as 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal, which are important in understanding the biochemical pathways and potential applications in biotechnology (Beck, Hansen, & Lauritsen, 2002).

Alzheimer's Disease Research

The development of diagnostic tools for Alzheimer's disease, such as the use of hydrophobic radiofluorinated derivatives for positron emission tomography, highlights the application of chemical compounds in medical research. This approach facilitates the non-invasive monitoring of neurofibrillary tangles and beta-amyloid plaques, contributing to the early diagnosis and management of the disease (Shoghi-Jadid et al., 2002).

Synthesis and Characterization of Polymers

Research into the synthesis and characterization of polymers, like the study on achiral N-propargylamides, illustrates the importance of chemical compounds in developing materials with specific properties. These polymers exhibit stereoregular structures and can undergo chiral inductions, demonstrating potential applications in materials science and engineering (Tabei et al., 2003).

Ionic Liquids Derived from Amino Acids

The development of amino acid-derived ionic liquids opens new avenues in green chemistry and sustainable materials. These ionic liquids, formed by coupling amino acids with various cations, exhibit unique properties that depend on the amino acid side groups. Their applications range from catalysis to materials science, emphasizing the versatility of amino acids in synthesizing environmentally friendly solvents and materials (Ohno & Fukumoto, 2007).

Safety And Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-amino-N-ethyl-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-9-7(10)6(8)5(2)3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAKKAGCQXWNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-ethyl-3-methylbutanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)

![3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525145.png)

![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)

![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)

![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)

![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)